molecular formula C21H20N4O4 B12706621 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione CAS No. 55524-89-5

4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione

Cat. No.: B12706621
CAS No.: 55524-89-5
M. Wt: 392.4 g/mol
InChI Key: PLCUNNRCOLFNTM-UHFFFAOYSA-N
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Description

4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione typically involves multi-step organic reactions. One common approach is the condensation of appropriate naphthalene derivatives with amines under controlled conditions. The reactions are often carried out in solvents like ethanol or dimethylformamide (DMF) at temperatures ranging from 20°C to 40°C, using catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce imine groups to amines.

    Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce fully saturated amines.

Scientific Research Applications

4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its cytotoxic properties against cancer cells.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to form stable complexes with various molecular targets makes it particularly valuable in medicinal chemistry and materials science.

Properties

CAS No.

55524-89-5

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

4,11-diamino-1-imino-2-(3-methoxybutyl)naphtho[2,3-f]isoindole-3,5,10-trione

InChI

InChI=1S/C21H20N4O4/c1-9(29-2)7-8-25-20(24)14-15(21(25)28)17(23)13-12(16(14)22)18(26)10-5-3-4-6-11(10)19(13)27/h3-6,9,24H,7-8,22-23H2,1-2H3

InChI Key

PLCUNNRCOLFNTM-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C(=N)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N)OC

Origin of Product

United States

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